molecular formula C2H3N3NaS+ B11716573 5-Mercapto-1,2,3-Triazole monosodium salt

5-Mercapto-1,2,3-Triazole monosodium salt

Cat. No.: B11716573
M. Wt: 124.12 g/mol
InChI Key: HHGMADGROXARPN-UHFFFAOYSA-N
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Description

5-Mercapto-1,2,3-Triazole monosodium salt is an organic compound with the chemical formula C2H3N3SNa. It is a white to off-white crystalline powder that is highly soluble in water and slightly soluble in organic solvents like methanol and dimethyl sulfoxide . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-1,2,3-Triazole monosodium salt typically involves the reaction of 5-mercapto-1,2,3-triazole with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization . The general reaction can be represented as follows:

5-Mercapto-1,2,3-Triazole+NaOH5-Mercapto-1,2,3-Triazole monosodium salt+H2O\text{5-Mercapto-1,2,3-Triazole} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-Mercapto-1,2,3-Triazole+NaOH→5-Mercapto-1,2,3-Triazole monosodium salt+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and crystallizers to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1,2,3-Triazole monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Mercapto-1,2,3-Triazole monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-1,2,3-Triazole monosodium salt involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form coordination complexes with metal ions, which is important in its role as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole
  • 4-Methyl-1,2,3-Triazole
  • 3-Amino-1,2,4-Triazole

Uniqueness

5-Mercapto-1,2,3-Triazole monosodium salt is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring thiol functionality, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor .

Properties

Molecular Formula

C2H3N3NaS+

Molecular Weight

124.12 g/mol

IUPAC Name

sodium;1,2-dihydrotriazole-5-thione

InChI

InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1

InChI Key

HHGMADGROXARPN-UHFFFAOYSA-N

Canonical SMILES

C1=NNNC1=S.[Na+]

Origin of Product

United States

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